Bethanechol-d6 (chloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

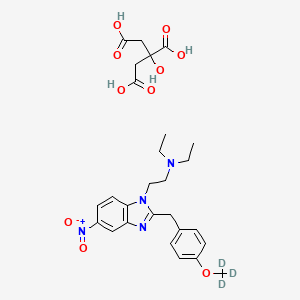

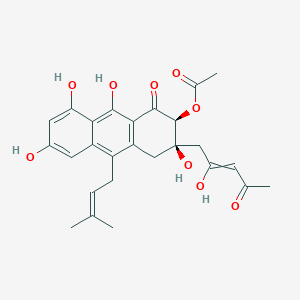

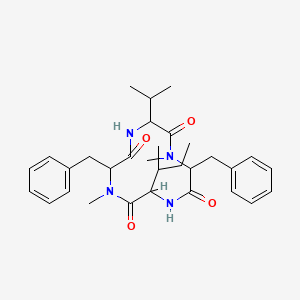

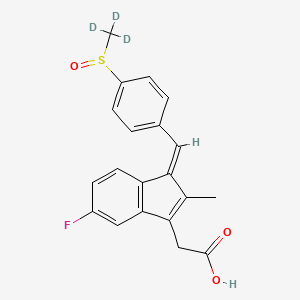

Le Béthanéchol-d6 (chlorure) est une version marquée au deutérium du chlorure de béthanéchol, un agent parasympathomimétique. Ce composé est principalement utilisé dans la recherche scientifique pour étudier la pharmacocinétique et les profils métaboliques des médicaments. Le chlorure de béthanéchol lui-même est un agoniste des récepteurs muscariniques de l'acétylcholine, qui font partie du système nerveux parasympathique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Béthanéchol-d6 (chlorure) implique l'incorporation d'atomes de deutérium dans la structure moléculaire du chlorure de béthanéchol. Ceci est généralement réalisé par une série de réactions chimiques qui remplacent les atomes d'hydrogène par du deutérium. Le processus commence souvent par la synthèse de précurseurs deutérés, suivie de leur conversion en produit final dans des conditions contrôlées.

Méthodes de production industrielle

La production industrielle du Béthanéchol-d6 (chlorure) implique une synthèse à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour un rendement et une pureté élevés, impliquant souvent plusieurs étapes de purification telles que la cristallisation et la chromatographie pour garantir que le produit final réponde à des normes de qualité strictes .

Analyse Des Réactions Chimiques

Types de réactions

Le Béthanéchol-d6 (chlorure) peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou basiques.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Halogènes comme le chlore ou le brome en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution conduisent généralement à la formation de nouveaux composés avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

Le Béthanéchol-d6 (chlorure) est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Ses applications comprennent :

Pharmacocinétique : Utilisé comme traceur pour étudier l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Études métaboliques : Aide à comprendre les voies métaboliques et les effets de la substitution du deutérium sur le métabolisme des médicaments.

Études de liaison aux récepteurs : Utilisé pour étudier l'affinité de liaison et l'activité des récepteurs muscariniques de l'acétylcholine.

Recherche biomédicale : Employé dans des études liées aux troubles gastro-intestinaux et urinaires en raison de ses propriétés parasympathomimétiques

Mécanisme d'action

Le Béthanéchol-d6 (chlorure) exerce ses effets en stimulant directement les récepteurs muscariniques de l'acétylcholine (M1, M2, M3, M4 et M5) dans le système nerveux parasympathique. Cette stimulation entraîne une augmentation du tonus musculaire lisse dans le tractus gastro-intestinal et la vessie, favorisant la motilité et la miction. Le marquage au deutérium ne modifie pas significativement le mécanisme d'action, mais fournit un moyen d'étudier la pharmacocinétique et le métabolisme du composé de manière plus précise .

Applications De Recherche Scientifique

Bethanechol-d6 (chloride) is widely used in scientific research due to its stable isotopic labeling. Its applications include:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Receptor Binding Studies: Used to investigate the binding affinity and activity of muscarinic acetylcholine receptors.

Biomedical Research: Employed in studies related to gastrointestinal and urinary tract disorders due to its parasympathomimetic properties

Mécanisme D'action

Bethanechol-d6 (chloride) exerts its effects by directly stimulating muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5) in the parasympathetic nervous system. This stimulation leads to increased smooth muscle tone in the gastrointestinal tract and bladder, promoting motility and urination. The deuterium labeling does not significantly alter the mechanism of action but provides a means to study the compound’s pharmacokinetics and metabolism more precisely .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorure de béthanéchol : La version non deutérée, utilisée pour des applications similaires mais sans les avantages du marquage isotopique.

Carbachol : Un autre agoniste des récepteurs muscariniques avec des effets pharmacologiques similaires mais une structure chimique différente.

Pilocarpine : Un agoniste muscarinique naturel utilisé dans le traitement du glaucome et de la sécheresse buccale.

Unicité

Le Béthanéchol-d6 (chlorure) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les études pharmacocinétiques et métaboliques. La présence d'atomes de deutérium peut entraîner des différences dans la stabilité métabolique et la distribution du composé, ce qui en fait un outil précieux pour les chercheurs .

Propriétés

Formule moléculaire |

C7H17ClN2O2 |

|---|---|

Poids moléculaire |

202.71 g/mol |

Nom IUPAC |

2-carbamoyloxypropyl-methyl-bis(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/i2D3,3D3; |

Clé InChI |

XXRMYXBSBOVVBH-HVTBMTIBSA-N |

SMILES isomérique |

[2H]C([2H])([2H])[N+](C)(CC(C)OC(=O)N)C([2H])([2H])[2H].[Cl-] |

SMILES canonique |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

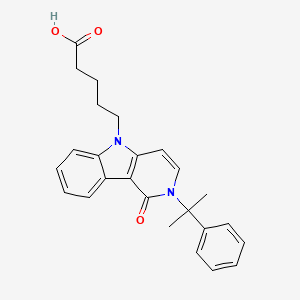

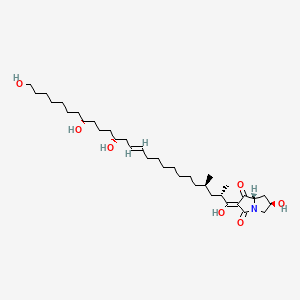

![(1E,4S,5E,7R,9E,11aR,14S,14aR,15S,15aR,16bR)-14-(1H-indol-3-ylmethyl)-4,6,15,15a-tetramethyl-8,11,12-trioxo-4,7,8,11,12,13,14,14a,15,15a,16a,16b-dodecahydro-3H-cyclotrideca[d]oxireno[f]isoindol-7-yl acetate](/img/structure/B10822085.png)

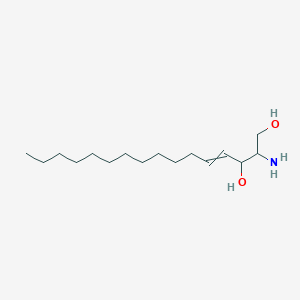

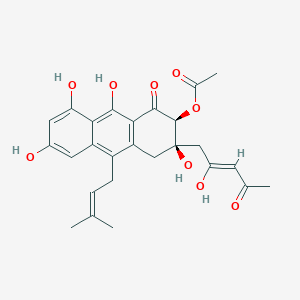

![(6R,8S)-6-hydroxy-2-[(E)-1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B10822086.png)